Ethyl benzo[d][1,3]dioxole-4-carboxylate
Description
Ethyl benzo[d][1,3]dioxole-4-carboxylate is a bicyclic aromatic ester featuring a 1,3-dioxole ring fused to a benzene ring, with an ethyl ester substituent at position 2. This compound is synthesized via alkylation reactions, as demonstrated by the reaction of dihydroxy benzoate derivatives with diiodomethane in the presence of a base like K₂CO₃, yielding 85% of the product after purification by flash column chromatography . Key spectral data include a distinctive singlet for the dioxole methylene protons (δ 6.10 ppm in $^1$H NMR) and a molecular ion peak at m/z 181.0428 ([M+H]$^+$) in HRMS .
Properties
IUPAC Name |
ethyl 1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-12-10(11)7-4-3-5-8-9(7)14-6-13-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQKHCZKVCIXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622304 | |
| Record name | Ethyl 2H-1,3-benzodioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23158-06-7 | |
| Record name | Ethyl 2H-1,3-benzodioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzo[d][1,3]dioxole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of benzo[d][1,3]dioxole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amines, alcohols, under reflux or room temperature conditions.
Major Products Formed
Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: Ethyl benzo[d][1,3]dioxole-4-methanol.
Substitution: Various amides, esters, and other derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl benzo[d][1,3]dioxole-4-carboxylate serves as an important building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions including:
- Oxidation : Leading to the formation of sulfoxides or sulfones.
- Reduction : Converting it into thiazolidines.
- Substitution : Allowing for the introduction of different substituents on the aromatic ring.
Table 1: Summary of Chemical Reactions
| Reaction Type | Major Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Thiazolidines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted derivatives | Amines, thiols under basic conditions |
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties. Its structural characteristics allow it to interact with specific biological targets effectively.
Case Study: Anticancer Activity
A study highlighted the compound's efficacy in inhibiting cell growth in cancer cell lines. For example, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results in binding to specific proteins involved in tumor growth inhibition .
Biological Research Applications
The compound is investigated for its mechanism of action against various diseases. Its interaction with biological targets has been studied extensively:
- Inhibition Studies : this compound has been shown to inhibit specific enzymes and proteins associated with cellular functions.
- Biological Activity Assessment : Research focuses on understanding how this compound interacts with cellular pathways that lead to its therapeutic effects .
Table 2: Biological Activities and Mechanisms
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antibacterial | Disruption of bacterial cell wall synthesis | |
| Antifungal | Inhibition of fungal cell membrane integrity |
Industrial Applications
In addition to research applications, this compound finds utility in industrial settings:
Mechanism of Action
The mechanism of action of ethyl benzo[d][1,3]dioxole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Ester Groups
Methyl Benzo[d][1,3]dioxole-4-carboxylate
- Structure : Differs only in the ester group (methyl instead of ethyl).
- Synthesis : Similar to the ethyl analog, using methyl esters in alkylation reactions .
- Properties :
| Property | Methyl Ester (22) | Ethyl Ester (23) |
|---|---|---|
| Molecular Formula | C${11}$H${14}$O$_4$ | C${12}$H${14}$O$_4$ |
| Yield (%) | 68 | 73 |
| R$_f$ | 0.45 | 0.56 |
| [α]D (CHCl$_3$) | +88.5° | +76.2° |
Halogen-Substituted Derivatives
Methyl 5-Bromo-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole-4-carboxylate (39)
- Structure : Bromine substituent at position 3.
- Properties :
Ethyl 7-Bromobenzo[d][1,3]dioxole-4-carboxylate
Fused-Ring Systems
Ethyl Thieno[2',3':5,6]naphtho[2,3-d][1,3]dioxole-4-carboxylate (55)
Heterocyclic Modifications
Ethyl 2-(Benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate
- Structure : Thiazole ring fused to the benzo[d][1,3]dioxole core.
- Properties: Molecular weight: 277.3 g/mol (C${13}$H${11}$NO$_4$S). Potential bioactivity due to thiazole moiety, relevant in medicinal chemistry .
Key Trends and Implications
Ester Group Effects : Ethyl esters generally exhibit higher lipophilicity (evidenced by R$_f$) and lower optical activity compared to methyl analogs, influencing solubility and chiral recognition .
Halogenation : Bromine substituents reduce optical activity and enhance reactivity for further functionalization .
Structural Complexity: Fused-ring systems (e.g., thieno-naphtho) and heterocycles (e.g., thiazole) expand applications in catalysis and drug design .
Biological Activity
Ethyl benzo[d][1,3]dioxole-4-carboxylate is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound is characterized by a benzene ring fused with a dioxole moiety and an ethyl ester functional group, with a molecular formula of C10H10O4 and a molecular weight of approximately 194.18 g/mol. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the formation of the dioxole structure followed by esterification. The presence of the carboxylate group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Inhibition of growth | |
| Gram-negative bacteria | Moderate inhibition | |
| Fungi | Effective antifungal properties |
2. Anticancer Activity
This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, demonstrating potential as an anticancer agent.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and reduces inflammation markers.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways and affect cell signaling mechanisms related to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- A study conducted on mice demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to controls.
- In vitro assays revealed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
